molecular formula C9H10ClNO2 B1600862 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride CAS No. 96016-96-5

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Cat. No.: B1600862
CAS No.: 96016-96-5
M. Wt: 199.63 g/mol
InChI Key: KPMLOVZNYPOQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of isoindole, a heterocyclic compound containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of phthalimide derivatives followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form isoindole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Isoindole derivatives with various oxidation states.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: Halogenated or nitrated isoindole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites to alter cellular responses.

Comparison with Similar Compounds

    Isoindole: The parent compound, which lacks the carboxylic acid and hydrochloride groups.

    Phthalimide: A precursor in the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride.

    Indole: A structurally related compound with a nitrogen atom in a five-membered ring fused to a benzene ring, but without the carboxylic acid group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOVZNYPOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538862
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96016-96-5
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 2
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 3
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 4
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 5
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 6
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.